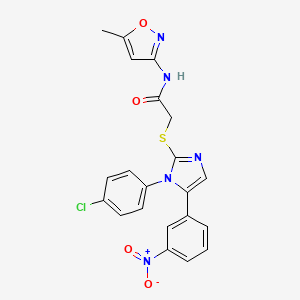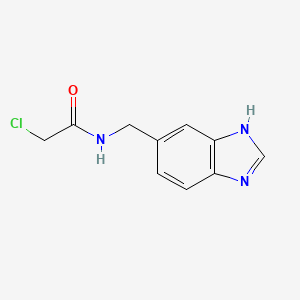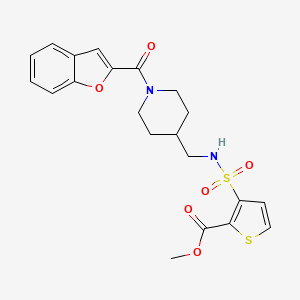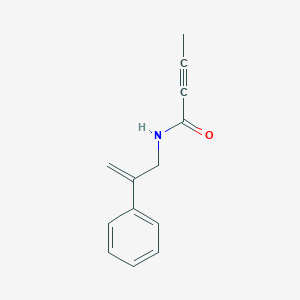
(Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide, also known as CAPE, is a natural compound found in propolis, a resinous substance produced by honeybees. It has gained significant attention in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. In
作用机制
The mechanism of action of (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide is complex and involves multiple pathways. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are transcription factors involved in the regulation of inflammatory and immune responses. (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide also inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of pro-inflammatory mediators. Additionally, (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
(Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide also increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and reduces the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS). Moreover, (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels, and reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
实验室实验的优点和局限性
(Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide has several advantages for lab experiments. It is a natural compound with low toxicity and can be easily synthesized in large quantities. It can also be administered orally or topically, making it suitable for various experimental designs. However, there are some limitations to using (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide in lab experiments. It has low solubility in water, which can affect its bioavailability and efficacy. Moreover, the mechanism of action of (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide is complex and involves multiple pathways, which can make it challenging to identify its specific targets.
未来方向
There are several future directions for the research on (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide. One direction is to investigate its potential as a chemopreventive agent, which is a substance that can prevent the development of cancer. Another direction is to explore its role in the regulation of immune responses, particularly in autoimmune disorders. Additionally, further studies are needed to elucidate the specific targets and signaling pathways involved in the mechanism of action of (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide. Finally, the development of novel formulations and delivery systems can improve the bioavailability and efficacy of (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide for therapeutic applications.
Conclusion:
In conclusion, (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide is a natural compound with potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It can be synthesized using a simple and efficient method and has been extensively studied for its biochemical and physiological effects. Although there are some limitations to using (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide in lab experiments, its advantages make it a promising candidate for further research. The future directions for the research on (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide are diverse and can provide valuable insights into its potential therapeutic applications.
合成方法
(Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide can be synthesized by reacting cinnamic acid with N-phenylethylamine in the presence of cyanogen bromide. The resulting product is then purified using column chromatography to obtain pure (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide. This method has been optimized and used in various studies to obtain high yields of (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide.
科学研究应用
(Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has antioxidant properties by scavenging free radicals and increasing the activity of antioxidant enzymes. Moreover, (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide has been found to have anticancer effects by inducing apoptosis and inhibiting cell proliferation and migration. These properties make (Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide a promising candidate for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
属性
IUPAC Name |
(Z)-2-cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-18(20-8-4-2-5-9-20)26-24(27)23(17-25)16-19-12-14-22(15-13-19)21-10-6-3-7-11-21/h2-16,18H,1H3,(H,26,27)/b23-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYFOZDMDGOSDQ-KQWNVCNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-N-(1-phenylethyl)-3-(4-phenylphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3007537.png)

![Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B3007539.png)

![Methoxy[1-(3-nitrophenyl)ethylidene]amine](/img/structure/B3007543.png)
![5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3007544.png)